molecular formula C13H17BrFNO2 B7045949 N-[(5-bromo-2-fluorophenyl)methyl]-3,3-dimethoxycyclobutan-1-amine

N-[(5-bromo-2-fluorophenyl)methyl]-3,3-dimethoxycyclobutan-1-amine

Cat. No.: B7045949
M. Wt: 318.18 g/mol
InChI Key: FMFJLZYKJSWLRA-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-fluorophenyl)methyl]-3,3-dimethoxycyclobutan-1-amine is an organic compound that features a cyclobutane ring substituted with a dimethoxy group and an amine group. The compound also contains a bromine and fluorine-substituted phenyl group. This unique structure makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]-3,3-dimethoxycyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO2/c1-17-13(18-2)6-11(7-13)16-8-9-5-10(14)3-4-12(9)15/h3-5,11,16H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFJLZYKJSWLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)NCC2=C(C=CC(=C2)Br)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-fluorophenyl)methyl]-3,3-dimethoxycyclobutan-1-amine typically involves multiple steps. One common method starts with the preparation of the bromine and fluorine-substituted phenyl group, which is then coupled with a cyclobutane derivative. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as sodium borohydride (NaBH4) and aluminum chloride (AlCl3) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-fluorophenyl)methyl]-3,3-dimethoxycyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with a palladium catalyst.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new halogenated compounds.

Scientific Research Applications

N-[(5-bromo-2-fluorophenyl)methyl]-3,3-dimethoxycyclobutan-1-amine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-fluorophenyl)methyl]-3,3-dimethoxycyclobutan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both bromine and fluorine atoms in the phenyl group makes this compound unique compared to other similar compounds. This dual substitution can significantly influence its chemical reactivity and biological activity.

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